2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide
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Overview
Description
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has shown potential in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Thiazole derivatives, such as this compound, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
The mode of action of this compound is likely to involve interaction with its targets leading to changes in their function. The thiazole ring in the compound plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, bacterial or fungal proliferation, and more .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific biological activity. Given the range of activities associated with thiazole derivatives, these effects could potentially include inhibition of bacterial or fungal growth, reduction of inflammation, inhibition of tumor growth, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide typically involves the reaction of 4-chlorobenzyl chloride with thioacetamide to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then reacted with isopropylamine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-isopropylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorobenzyl group and an isopropylacetamide moiety differentiates it from other thiazole derivatives, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS2/c1-10(2)17-14(19)7-13-9-21-15(18-13)20-8-11-3-5-12(16)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNJSMHHJZUIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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